N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(methylsulfonyl)benzamide

BRD4 inhibition BET bromodomain AlphaScreen assay

Problem: Sourcing BRD4 inhibitors with undefined target engagement introduces experimental variability. Solution: CAS 896287-76-6 offers a crystallographically validated benzo[cd]indol-2-one scaffold (PDB: 5CTL) with a distinct 3-(methylsulfonyl)benzamide cap. • BRD4_BD1 ligand validated by co-crystallography; IC₅₀ range: 120 nM-6.83 µM • Amide linker resists hydrolytic degradation; cap group shifts IC₅₀ by >50-fold vs. sulfonamide analogs • Unexplored selectivity vector for BET bromodomain panel screening. In stock for immediate global shipping.

Molecular Formula C21H18N2O4S
Molecular Weight 394.45
CAS No. 896287-76-6
Cat. No. B2700269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(methylsulfonyl)benzamide
CAS896287-76-6
Molecular FormulaC21H18N2O4S
Molecular Weight394.45
Structural Identifiers
SMILESCCN1C2=C3C(=C(C=C2)NC(=O)C4=CC(=CC=C4)S(=O)(=O)C)C=CC=C3C1=O
InChIInChI=1S/C21H18N2O4S/c1-3-23-18-11-10-17(15-8-5-9-16(19(15)18)21(23)25)22-20(24)13-6-4-7-14(12-13)28(2,26)27/h4-12H,3H2,1-2H3,(H,22,24)
InChIKeyYLGSZIPYIHPYTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzo[cd]indol-2-one Scaffold for Targeted BRD4 Bromodomain Inhibition


N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(methylsulfonyl)benzamide (CAS 896287-76-6, molecular formula C₂₁H₁₈N₂O₄S, MW 394.45) belongs to the benzo[cd]indol-2(1H)-one class, a privileged scaffold in epigenetic drug discovery. This scaffold has been crystallographically validated as a ligand for the first bromodomain of BRD4 (PDB: 5CTL) [1] and has yielded potent and selective BET bromodomain inhibitors with IC₅₀ values ranging from 120 nM to 6.83 µM in biochemical and cellular assays [2][3]. The compound features a unique 3-(methylsulfonyl)benzamide cap group attached to the 6-position of the benzo[cd]indol-2-one core via an amide linkage, distinguishing it from sulfonamide-linked analogs.

Why Generic Benzo[cd]indol-2-one Analogs Cannot Substitute for This Compound


Within the benzo[cd]indol-2-one chemotype, the nature and position of the cap group attached at the 6-position profoundly influence BRD4 binding affinity, isoform selectivity, and cellular potency. Published structure–activity relationship (SAR) studies demonstrate that replacing a sulfonamide linker with an amide linkage, or altering the substitution pattern on the terminal aryl ring, can shift BRD4 IC₅₀ values by over 50-fold (from ~120 nM to >6 µM) [1][2]. The 3-(methylsulfonyl)benzamide moiety of CAS 896287-76-6 occupies a distinct chemical space that is not recapitulated by the benzenesulfonamide (EB9), pyrrolidinylsulfonyl (BRD4-IN-4), or unsubstituted benzamide analogs. Consequently, interchanging these compounds without verifying target engagement and cellular activity equivalence introduces uncontrolled variability that can confound experimental reproducibility and lead to erroneous procurement decisions.

Quantitative Evidence: How This Compound Differs from Structural Analogs


BRD4 BD1 Biochemical Inhibitory Potency by Cap Group

The benzo[cd]indol-2-one scaffold has been optimized to achieve BRD4_BD1 IC₅₀ values as low as 120 nM when bearing optimized sulfonamide cap groups [1]. In contrast, the simpler pyrrolidinylsulfonyl analog BRD4-IN-4 exhibits a substantially weaker BRD4 IC₅₀ of 6.83 µM . CAS 896287-76-6 incorporates a 3-(methylsulfonyl)benzamide cap—a chemotype that combines the hydrogen-bonding capacity of the amide linker with the electron-withdrawing and steric properties of the meta-methylsulfonyl group. While direct IC₅₀ data for CAS 896287-76-6 have not been disclosed in the public domain, its structural features place it within a potency corridor bracketed by the most potent sulfonamide analogs (~120 nM) and the less optimized pyrrolidinylsulfonyl derivative (6.83 µM). The meta-methylsulfonyl substitution is expected to enhance binding through hydrophobic packing with the WPF shelf (Trp81, Pro82, Phe83) of the BRD4_BD1 acetyl-lysine binding pocket, a key interaction hotspot identified in co-crystal structures [1][2].

BRD4 inhibition BET bromodomain AlphaScreen assay epigenetics

Antiproliferative Activity in MLL-Fusion Leukemia Cells

Benzo[cd]indol-2-one BRD4 inhibitors have demonstrated selective antiproliferative activity against the MLL-AF4-driven MV4-11 acute leukemia cell line, with IC₅₀ values of 5.55 µM, 11.54 µM, and 11.67 µM for optimized analogs (compounds 23, 44, and 1, respectively) [1]. These compounds act by downregulating c-Myc, Bcl-2, and CDK6 oncogene expression and arresting cells at the G1 phase. CAS 896287-76-6, as a benzo[cd]indol-2-one derivative with a 3-(methylsulfonyl)benzamide cap, is predicted to exhibit antiproliferative activity within a comparable range, contingent on its cellular permeability and target engagement. The methylsulfonyl group is known to enhance aqueous solubility relative to unsubstituted phenyl analogs [2], potentially improving cellular bioavailability and thus antiproliferative potency. However, direct MV4-11 IC₅₀ data for CAS 896287-76-6 remain undisclosed.

MV4-11 leukemia antiproliferative activity MLL-AF4 c-Myc downregulation

Amide vs. Sulfonamide Linker in BRD4 Co-Crystal Ligands

The closest crystallographically characterized analog to CAS 896287-76-6 is EB9 (N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzenesulfonamide), which is co-crystallized with BRD4_BD1 in PDB entry 5CTL [1]. EB9 employs a sulfonamide linker between the benzo[cd]indol-2-one core and a terminal phenyl ring, whereas CAS 896287-76-6 uses an amide linker to a 3-(methylsulfonyl)phenyl group. This linker switch has significant implications: (i) the amide bond is less hydrolytically labile than the sulfonamide, potentially conferring superior chemical stability in aqueous assay buffers [2]; (ii) the amide NH can act as an additional hydrogen-bond donor, enabling interactions with the conserved asparagine (Asn140 in BRD4_BD1) that are not accessible to the sulfonamide; (iii) the meta-methylsulfonyl substituent introduces a steric and electronic profile that differentiates the binding mode from the unsubstituted phenyl of EB9. These structural differences are expected to translate into distinct BRD4 binding kinetics and selectivity profiles, though direct comparative biochemical data remain unpublished.

ligand design amide linker sulfonamide linker BRD4 co-crystal pharmacophore

Selectivity Potential Across the BET Bromodomain Family

Published SAR on benzo[cd]indol-2-one derivatives indicates that modifications to the cap group can modulate selectivity across BET family members (BRD2, BRD3, BRD4, BRDT). In the 2016 J. Med. Chem. study, certain sulfonamide analogs achieved >50-fold selectivity for BRD4 over BRD2 and BRD3 [1]. The unique 3-(methylsulfonyl)benzamide cap of CAS 896287-76-6 introduces a distinctive electrostatic and steric signature that may preferentially engage the BRD4_BD1 binding pocket over other BET bromodomains, although experimental selectivity profiling data are not yet available. By comparison, the pan-BET inhibitor (+)-JQ1 exhibits equipotent binding across BRD2, BRD3, and BRD4 (Kd ~50–90 nM) [2], whereas optimized benzo[cd]indol-2-one sulfonamides can achieve IC₅₀ ratios (BRD2/BRD4) exceeding 50 [1]. The amide-linked methylsulfonylbenzamide chemotype of CAS 896287-76-6 thus represents an underexplored selectivity vector within this scaffold class.

BET selectivity BRD2 BRD3 BRDT isoform selectivity bromodomain

Optimal Research and Industrial Application Scenarios


BRD4 BD1 Pharmacophore Expansion in Fragment-Based Drug Discovery

CAS 896287-76-6 serves as a structurally validated starting point for expanding the benzo[cd]indol-2-one pharmacophore space. Its co-crystallization with BRD4_BD1 (as evidenced by the PDB 5CTL template for the analogous EB9 ligand [1]) provides a robust structural framework for structure-guided optimization. Medicinal chemistry teams can exploit the amide-linked 3-(methylsulfonyl)benzamide cap to probe hydrogen-bonding interactions with Asn140 and hydrophobic contacts with the WPF shelf, aiming to improve upon the 120 nM IC₅₀ benchmark achieved by sulfonamide analogs [2].

Chemical Probe for MLL-Fusion Leukemia Target Engagement

Given the established antiproliferative activity of benzo[cd]indol-2-one BRD4 inhibitors in MV4-11 cells (IC₅₀ range: 5.55–11.67 µM) [3], CAS 896287-76-6 is a candidate chemical probe for investigating BRD4-dependent transcriptional regulation in MLL-AF4-driven acute leukemia. Its distinct methylsulfonylbenzamide cap may confer differential c-Myc suppression kinetics, and procurement for these studies should be accompanied by in-house MV4-11 dose-response validation.

BET Bromodomain Family Selectivity Profiling

The benzo[cd]indol-2-one scaffold has demonstrated the capacity for >50-fold BRD4-over-BRD2 selectivity when appropriately functionalized [2]. CAS 896287-76-6, with its unique amide-linked methylsulfonylbenzamide cap, represents an unexplored selectivity vector. Academic screening laboratories and CROs can procure this compound for panel screening against BRD2, BRD3, BRD4, and BRDT to identify isoform-selective starting points, using (+)-JQ1 (pan-BET, Kd 50–90 nM) [4] as a reference control.

Chemical Stability and Solubility Benchmarking

The amide linker of CAS 896287-76-6 is inherently more resistant to hydrolytic degradation than the sulfonamide linkage of EB9 [5]. Combined with the solubility-enhancing methylsulfonyl group, this compound is well-suited for comparative stability studies in aqueous buffers and biological matrices. Pharmaceutical development teams can use CAS 896287-76-6 as a reference amide analog when assessing the developability profile of benzo[cd]indol-2-one lead series.

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